molecular formula C17H20N4O3 B6922599 N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide

Cat. No.: B6922599
M. Wt: 328.4 g/mol
InChI Key: OZCFJGCXWVZHON-UHFFFAOYSA-N
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Description

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrrolidinone ring, a pyridine ring, and an oxazole ring, making it a subject of interest for researchers.

Properties

IUPAC Name

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-17(2,3)21-10-12(8-15(21)22)19-16(23)13-9-14(24-20-13)11-4-6-18-7-5-11/h4-7,9,12H,8,10H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCFJGCXWVZHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)NC(=O)C2=NOC(=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidinone ring, followed by the introduction of the tert-butyl group. The pyridine and oxazole rings are then synthesized and attached to the pyrrolidinone ring through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and solvents like dichloromethane and tetrahydrofuran. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as chromatography and crystallization. Industrial processes would also focus on minimizing waste and maximizing yield to make the production economically viable.

Chemical Reactions Analysis

Types of Reactions

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: It may serve as a probe or ligand in biochemical assays, helping to elucidate biological pathways and interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It might find applications in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide include other pyrrolidinone, pyridine, and oxazole derivatives. Examples might be:

  • This compound analogs with different substituents on the rings.
  • Compounds with similar ring structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures

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